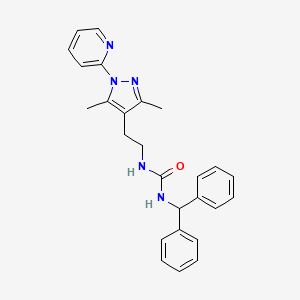

1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea

Description

This compound features a benzhydryl (diphenylmethyl) group attached to a urea core, which is further substituted with a 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl chain. The pyrazole ring is substituted with methyl groups at positions 3 and 5, and a pyridin-2-yl group at position 1.

Properties

IUPAC Name |

1-benzhydryl-3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O/c1-19-23(20(2)31(30-19)24-15-9-10-17-27-24)16-18-28-26(32)29-25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-15,17,25H,16,18H2,1-2H3,(H2,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJPFOGOTDBTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with the pyrazole derivative.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea is being investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit:

- Anticancer Properties: Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with pyrazole rings have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Activity: This compound may possess antimicrobial properties due to the presence of the pyridine and pyrazole groups. Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The structure allows it to bind to active sites of enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like cancer and infections.

- Receptor Modulation: The compound may modulate receptor activity, influencing physiological responses that could be beneficial in treating diseases .

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Structural Analogues with Urea and Pyrazole Moieties

Table 1: Key Structural and Functional Differences

Key Observations :

- Electronic Effects : The pyridin-2-yl group introduces hydrogen-bonding capability, contrasting with the nitro group in thiadiazole derivatives (), which may favor antimicrobial over receptor-binding applications .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the pyrazole core, similar to methods in (e.g., refluxing amines with carboxamides) but with additional challenges in introducing benzhydryl groups .

Antimicrobial Activity :

Thiadiazole derivatives () show potent activity against E. coli and C. albicans due to electron-withdrawing nitro groups enhancing membrane disruption. The target compound lacks nitro substituents, suggesting divergent applications .

Amyloid Inhibition :

Ethyl urea derivatives with piperazine substituents () inhibit islet amyloid polypeptide fibrillization. The benzhydryl group in the target compound may offer enhanced hydrophobic interactions for similar targets .

Enzyme Modulation :

Pyridinyl-ethyl ureas () serve as precursors for diazo reagents in P450 enzyme studies. The target compound’s pyrazole-pyridine system could stabilize enzyme interactions, though this remains untested .

Critical Analysis :

- The target compound’s synthesis is more complex than simpler urea derivatives (e.g., ) due to steric effects from the benzhydryl group and the need for regioselective pyrazole functionalization.

Biological Activity

1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The compound features a benzhydryl group, a pyrazole ring, and a pyridine moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N5O |

| Molecular Weight | 425.5 g/mol |

| Structure | [Chemical Structure Image] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit protein kinase CK2, which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to reduced cancer cell viability and increased apoptosis in certain cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). The compound was found to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to an accumulation of LC3-II, which is indicative of autophagy modulation .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown anti-inflammatory properties . It can modulate inflammatory pathways by inhibiting the activity of specific enzymes involved in inflammation. This makes it a candidate for further exploration in inflammatory disease models.

Antiviral Activity

Preliminary findings suggest that this compound may also possess antiviral activity , although detailed studies are required to elucidate this effect fully.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications to the pyrazole or pyridine rings can enhance or diminish its potency. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazole | Alters binding affinity |

| Variations in Benzhydryl | Impacts solubility and stability |

Comparative Studies

Comparative studies with similar compounds have been conducted to assess the uniqueness and efficacy of this compound. Compounds lacking the pyridine ring or having different substituents on the pyrazole ring often exhibit reduced biological activity, indicating the importance of these structural features in enhancing potency .

Case Studies

Several case studies have reported on the efficacy of this compound in vitro:

- MIA PaCa-2 Cells : Demonstrated submicromolar antiproliferative activity with mechanisms involving mTORC1 inhibition.

- Inflammatory Models : Showed reduced markers of inflammation in animal models when administered at specific dosages.

Q & A

Q. How to reconcile discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.